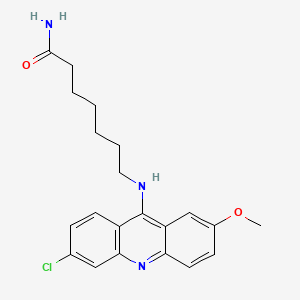
sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is a specialized organosilicon compound It is characterized by the presence of a cyclopentadienyl group attached to a propyl chain, which is further bonded to a trimethoxysilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane typically involves the reaction of cyclopentadienyl derivatives with trimethoxysilane under controlled conditions. The reaction is often catalyzed by transition metals to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of fixed bed reactors where the reactants are passed over a catalyst bed at elevated temperatures. The process is designed to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the silicon center or the cyclopentadienyl ring, depending on the reagents used.
Substitution: The trimethoxysilane group can participate in substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution can produce a variety of silane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-based reagents.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their compatibility and functionality in biological systems.
Industry: In industrial applications, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane involves its interaction with molecular targets through its silicon and cyclopentadienyl groups. These interactions can lead to the formation of stable bonds with organic and inorganic substrates, facilitating various chemical transformations. The pathways involved often include hydrolysis and condensation reactions, where the trimethoxysilane group plays a crucial role.
Comparación Con Compuestos Similares
3-cyclopenta-2,4-dien-1-ylpropyl(triethoxy)silane: Similar in structure but with triethoxy groups instead of trimethoxy groups.
Trimethoxysilane: A simpler compound with only trimethoxy groups attached to silicon.
Uniqueness: Sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is unique due to the presence of the cyclopentadienyl group, which imparts distinct chemical properties and reactivity compared to other silane compounds. This uniqueness makes it particularly valuable in specialized applications where such properties are desired.
Propiedades
Número CAS |
77102-54-6 |
|---|---|
Fórmula molecular |
C11H19NaO3Si |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C11H19O3Si.Na/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11;/h4-5,7-8H,6,9-10H2,1-3H3;/q-1;+1 |
Clave InChI |
JDDUNYFZTHQOBA-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCC[C-]1C=CC=C1)(OC)OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


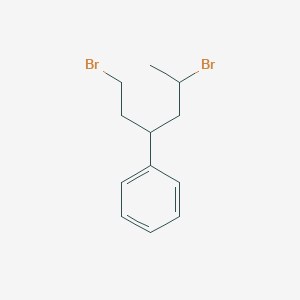
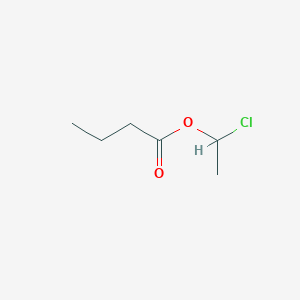



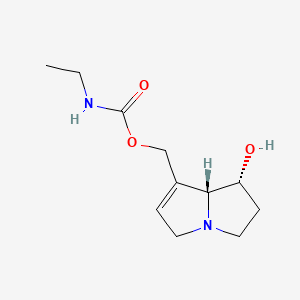
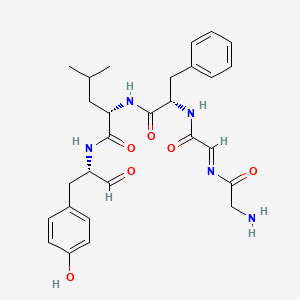

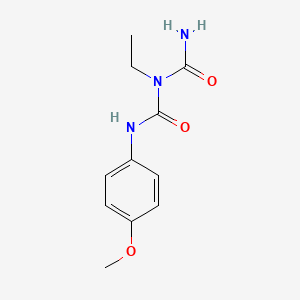
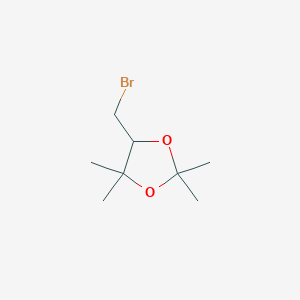
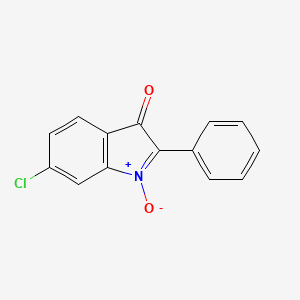
![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)
